molecular formula C12H12ClNO2 B2723472 (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride CAS No. 1393112-57-6

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

Cat. No.: B2723472
CAS No.: 1393112-57-6
M. Wt: 237.68
InChI Key: BGWXXGCAWFXWAO-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chiral compound that features a naphthalene ring attached to an amino acid backbone

Mechanism of Action

    Target of Action

    Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .

    Biochemical Pathways

    Naphthalene derivatives can potentially interact with multiple biochemical pathways due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the condensation of 2-naphthol with glycine, followed by subsequent steps to introduce the amino group and form the hydrochloride salt. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride: Similar structure but with a different position of the naphthalene ring.

    Naphthalene derivatives: A broad class of compounds with varying biological and chemical properties

Uniqueness

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is unique due to its specific stereochemistry and the position of the naphthalene ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXXGCAWFXWAO-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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